Dipropyl sulfoxide

Description

Overview of Organosulfur Compounds in Chemical Research

The field of organosulfur chemistry is vast and critical, with compounds containing carbon-sulfur bonds being integral to natural products, pharmaceuticals, agrochemicals, and advanced materials britannica.comtaylorandfrancis.comjmchemsci.com. These compounds are widely utilized as reagents in organic synthesis due to the diverse reactivity afforded by the sulfur atom britannica.comnih.gov. From the pleasant aromas in food to potent pharmaceuticals and advanced polymer components, organosulfur compounds are ubiquitous and essential in modern chemical research and industry britannica.comjmchemsci.com.

Unique Electronic and Structural Features of the Sulfoxide (B87167) Moiety

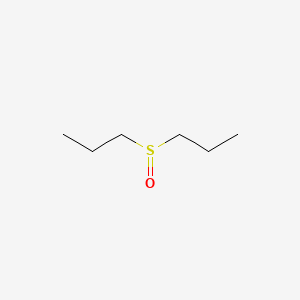

The sulfoxide functional group (>SO) is defined by a sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon atoms. This arrangement results in a highly polar functional group, with the S=O bond exhibiting character intermediate between a dative bond and a polarized double bond wikipedia.orgucla.edu. The sulfur atom possesses a lone pair of electrons, contributing to a pyramidal geometry around the sulfur center wikipedia.orgucla.educore.ac.uk. The S–O bond is characterized by a significant dipole moment, with a partial negative charge localized on the oxygen atom and a partial positive charge on the sulfur atom wikipedia.orgcore.ac.ukacs.org. In typical sulfoxides, the S–O bond length is approximately 1.49 Å core.ac.ukresearchgate.net. This polarity influences the solubility and reactivity of sulfoxides, making them effective polar aprotic solvents like dimethyl sulfoxide (DMSO) wikipedia.orglibretexts.org.

Stereochemistry of Sulfoxides and Chiral Properties

A key feature of the sulfoxide moiety is its potential for chirality. When the two organic groups attached to the sulfur atom are different (R ≠ R'), the sulfur atom becomes a stereogenic center wikipedia.orgucla.edulibretexts.org. This chirality is configurationally stable at room temperature due to a significant energy barrier for inversion at the sulfur atom wikipedia.orglibretexts.org. The development of methods for the enantioselective synthesis and resolution of chiral sulfoxides has been a major focus in organic chemistry wiley-vch.dersc.orgfrontiersin.orgrsc.orgresearchgate.netsioc-journal.cn. Chiral sulfoxides serve as valuable auxiliaries, ligands, and synthons in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, many of which possess significant biological activity wiley-vch.dersc.orgsioc-journal.cnmedcraveonline.com.

Contextualizing Dipropyl Sulfoxide within the Dialkyl Sulfoxide Class

This compound, also known as 1-propylsulfinylpropane, is a symmetrical dialkyl sulfoxide with the molecular formula C₆H₁₄OS solubilityofthings.comnih.govchemeo.com. As a dialkyl sulfoxide, it shares fundamental properties with its more widely studied counterpart, dimethyl sulfoxide (DMSO). Like other sulfoxides, this compound possesses a polar sulfinyl group, which contributes to its physical properties and potential solvent capabilities wikipedia.orglibretexts.orgsolubilityofthings.com. While specific research findings detailing unique applications of this compound are less prevalent in the literature compared to chiral sulfoxides or DMSO, its structure places it firmly within the class of compounds whose chemistry is well-established and broadly applicable wikipedia.orgsolubilityofthings.comchemeo.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylsulfinylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCCJWMQESHLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195322 | |

| Record name | Dipropyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-91-2 | |

| Record name | 1,1′-Sulfinylbis[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-sulphinylbispropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PA43X9GML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Properties and Research Findings of Dipropyl Sulfoxide

Controlled Oxidation Strategies of Dipropyl Sulfide (B99878)

The oxidation of sulfides to sulfoxides is a fundamental reaction in organosulfur chemistry. The challenge lies in achieving high chemoselectivity, favoring sulfoxide formation over sulfone, and, in some cases, controlling stereochemistry.

Stoichiometric oxidants offer direct routes to sulfoxides, often with straightforward procedures. However, they can sometimes lead to over-oxidation or require careful handling of reagents.

Peroxides: Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant, often used in conjunction with catalysts. However, it can also be used stoichiometrically. tert-Butyl hydroperoxide (TBHP) and Urea Hydrogen Peroxide (UHP) are other peroxide-based oxidants employed for sulfide oxidation.

Hypervalent Iodine Reagents: Reagents such as iodosobenzene (B1197198) (PhIO) and iodooxybenzoic acid (IBX) have been utilized, sometimes in combination with catalysts like tetraethylammonium (B1195904) bromide (TEAB), for the selective oxidation of sulfides. These reagents are effective for various sulfides, though their application to dipropyl sulfide specifically might vary in efficiency jchemrev.comjchemrev.comarkat-usa.org.

Other Oxidants: Traditional strong oxidants like nitric acid, potassium permanganate (B83412) (KMnO₄), and sodium periodate (B1199274) (NaIO₄) can oxidize sulfides, but often with a higher risk of over-oxidation to sulfones. Milder stoichiometric oxidants like oxone® and m-chloroperbenzoic acid (mCPBA) are also employed for selective sulfoxide formation jchemrev.comjchemrev.comresearchgate.netorientjchem.org.

Table 1: Common Stoichiometric Oxidant Systems for Sulfide Oxidation

| Oxidant | Typical Conditions (General) | Applicability to Dipropyl Sulfide |

| Hydrogen Peroxide (H₂O₂) | Often with catalysts; can be stoichiometric | General sulfide oxidation |

| tert-Butyl Hydroperoxide (TBHP) | Often with catalysts | General sulfide oxidation |

| Urea Hydrogen Peroxide (UHP) | Often with catalysts | General sulfide oxidation |

| Iodosobenzene (PhIO) | - | General sulfide oxidation |

| Iodoxybenzoic acid (IBX) + TEAB | - | General sulfide oxidation |

| Chromic acid-pyridine | - | General sulfide oxidation |

| Nitric acid | - | General sulfide oxidation |

| Potassium permanganate (KMnO₄) | - | General sulfide oxidation |

| Sodium periodate (NaIO₄) | - | General sulfide oxidation |

| Oxone® | - | General sulfide oxidation |

| m-Chloroperbenzoic acid (mCPBA) | - | General sulfide oxidation |

| Iodosobenzene (PhIO) + KBr | - | General sulfide oxidation |

Catalytic methods offer advantages in terms of efficiency, atom economy, and reduced waste. Various metal complexes, zeolites, and ionic liquids have been developed as catalysts for the selective oxidation of sulfides, often utilizing environmentally benign oxidants like H₂O₂ or molecular oxygen.

Metal-Based Catalysts: A wide array of transition metal complexes have demonstrated efficacy. These include titanium, vanadium, molybdenum, copper, iron, and platinum complexes, often coordinated with chiral ligands (discussed further in Section 2.2.2) or supported on solid materials like nanoparticles or ionic liquids frontiersin.orgresearchgate.netucc.ieacademie-sciences.frnih.govresearchgate.netresearchgate.netacs.orgorganic-chemistry.orglibretexts.org. For instance, Mo(VI) complexes supported on magnetite nanoparticles have shown high efficiency for the oxidation of dipropyl sulfide using H₂O₂ under solvent-free conditions academie-sciences.frresearchgate.net. Alkaline niobates have also been investigated as heterogeneous catalysts for the oxidation of dipropyl sulfide rsc.orgresearchgate.net.

Zeolites: Titanosilicate zeolites, such as TS-1 and Ti-ITQ-6, have been employed as catalysts for the oxidation of various sulfides, including dipropyl sulfide, using H₂O₂ . The porous structure of zeolites can influence reactivity and selectivity.

Ionic Liquids: Metal-containing ionic liquids and supported ionic liquid phases have emerged as versatile catalytic systems. These can efficiently catalyze the oxidation of sulfides to sulfoxides with high conversions and selectivities, and often offer recyclability frontiersin.orgnih.gov.

Organocatalysts: Metal-free organocatalytic systems, utilizing compounds like proline derivatives or fluorinated ketones, have also been developed for sulfide oxidation, often employing H₂O₂ as the oxidant rsc.orgrsc.orgthieme-connect.com.

Table 2: Catalytic Oxidation Systems for Sulfide to Sulfoxide Conversion

| Catalyst Type | Specific Catalyst Example | Oxidant | Typical Conditions (General) | Notes on Dipropyl Sulfide |

| Metal-Based Catalysts | ||||

| TEMPO-linked metalloporphyrines | - | NaOCl | - | General |

| Magnetically separable nickel ferrite | NiFe₂O₄ nanoparticles | H₂O₂ | Solvent-free, room temperature | General |

| Titanium Zeolites | TS-1, TS-2, Ti-beta, Ti-FER, Ti-ITQ-6 | H₂O₂ | - | Active for dipropyl sulfide |

| Metal-Containing Ionic Liquids | Bis-[N-(propyl-1-sulfoacid)-pyridinium] hexafluorotitanate | H₂O₂ | Room temperature | General |

| MNP@TA-IL/W | H₂O₂ | Room temperature | General | |

| Keplerate anions-based ionic liquid (Mo₁₃₂-MimAM) | H₂O₂ | Mild conditions | General | |

| Imidazolium POM salts | H₂O₂ | - | General | |

| Titanium complexes | Ti(Oi-Pr)₄/DET/H₂O | TBHP | - | General |

| Ti-salen complexes | UHP/H₂O₂ | - | General | |

| Molybdenum complexes | Mo(VI) macrocyclic Schiff base complex on Fe₃O₄ nanoparticles | H₂O₂ | Solvent-free, room temperature, 3 min for dipropyl sulfide | Effective for dipropyl sulfide |

| Alkaline niobates | ANbO₃ (A=Li, Na, K) | H₂O₂ | - | Tested for dipropyl sulfide |

| Platinum diphosphine complex | - | H₂O₂ | Water-surfactant medium | General |

| Organocatalysts | ||||

| Proline-based organocatalysts | - | - | HFIP solvent | General |

| 2,2,2-Trifluoroacetophenone | - | H₂O₂ | - | General |

| Biocatalysts | ||||

| Human Haemoglobin | - | H₂O₂ | Biomimetic | General |

| Flavoprotein Monooxygenases (FPMOs) | BVMO145, FMO401 | - | Mild, green conditions | General |

| Cyclohexanone monooxygenase (CHMO) | - | - | - | General |

| Chloroperoxidase (CPO) | - | H₂O₂ | - | General |

| Whole Cells (Bacteria/Fungi) | Rhodococcus sp., Pseudomonas monteilii | - | - | General |

Biocatalysis offers highly selective and environmentally friendly routes to sulfoxides. Enzymes such as monooxygenases (e.g., Baeyer–Villiger monooxygenases (BVMOs), flavin-containing monooxygenases (FMOs), cytochrome P450 monooxygenases) and chloroperoxidases (CPOs) are capable of oxidizing sulfides to sulfoxides, often with excellent chemoselectivity and enantioselectivity organic-chemistry.orglibretexts.orgmdpi.comfrontiersin.orgrsc.orgacs.org. Whole-cell biotransformations using various bacterial and fungal strains have also been employed orientjchem.orgmdpi.com. While specific studies focusing solely on dipropyl sulfide using biocatalysis are not extensively detailed in the provided snippets, these enzymatic systems are broadly applicable to various sulfide substrates, including alkyl and aryl sulfides.

Catalytic Oxidation Systems

Enantioselective Synthesis of Chiral Dipropyl Sulfoxide

The synthesis of chiral sulfoxides is of significant interest due to their applications in asymmetric synthesis and as biologically active compounds. Enantioselective methods aim to produce one enantiomer of the sulfoxide preferentially.

Chiral auxiliaries are covalently attached to the substrate to direct the stereochemical outcome of a reaction. In sulfoxide synthesis, methods like the Andersen synthesis, which involves the esterification of a chiral alcohol with a sulfinyl chloride followed by reaction with an organometallic reagent, are well-established tandfonline.comwiley-vch.de. Other approaches utilize chiral sulfinamides or sulfinates as precursors, which are then transformed into the desired chiral sulfoxides acs.orglibretexts.orgwiley-vch.de. While not specific to dipropyl sulfide, these methods provide a route to enantiomerically enriched sulfoxides by leveraging the chirality of the auxiliary.

Catalytic asymmetric sulfoxidation is a highly efficient strategy that employs chiral catalysts to control the stereochemistry during the oxidation of prochiral sulfides.

Chiral Metal Catalysts: Transition metal complexes, particularly those of titanium, vanadium, manganese, copper, iron, platinum, and ruthenium, coordinated with chiral ligands (e.g., diethyl tartrate (DET), BINOL derivatives, salen ligands, Schiff bases), are widely used researchgate.netucc.ieresearchgate.netacs.orglibretexts.orgtandfonline.comresearchgate.netnih.gov. For instance, titanium complexes derived from Ti(O-i-Pr)₄ and chiral tartrates, in conjunction with oxidants like TBHP or H₂O₂, have shown good to excellent enantioselectivities for various aryl alkyl and dialkyl sulfides ucc.ieresearchgate.netnih.gov. Ti-salen complexes have also demonstrated high enantioselectivity, up to 99% ee, when used with oxidants like UHP or H₂O₂ ucc.ieresearchgate.netlibretexts.org.

Chiral Organocatalysts: Chiral organocatalysts, such as proline-based derivatives, have also been explored for asymmetric sulfoxidation, often in combination with H₂O₂ rsc.orgrsc.org.

Biocatalysts: As mentioned in Section 2.1.3, enzymes like BVMOs and FMOs are highly effective for the enantioselective oxidation of sulfides. For example, BVMO145 can produce (S)-sulfoxides with excellent enantiomeric excess (>99%), while FMO401 can yield (R)-sulfoxides rsc.orgrsc.org. These biocatalytic systems offer mild reaction conditions and remarkable stereocontrol.

Table 3: Enantioselective Synthesis of Chiral Sulfoxides

| Method Type | Catalyst/Auxiliary/Enzyme | Oxidant | Typical Conditions (General) | Reported Enantioselectivity (ee) | Notes on Dipropyl Sulfide |

| Chiral Auxiliary | Andersen Method (Chiral Alcohol + RSOCl) | - | Esterification, then Grignard addition | High | General |

| Menthol | - | - | - | General | |

| tert-Butanesulfinamide | - | - | High | General | |

| Catalytic Asymmetric | |||||

| Metal Catalysts | Ti(Oi-Pr)₄/DET/H₂O | TBHP | - | 75-90% (aryl alkyl), 50-71% (dialkyl) | General |

| Ti-salen complexes | UHP/H₂O₂ | - | Up to 99% | General | |

| Pt diphosphine complex | H₂O₂ | Water-surfactant medium | Up to 88% | General | |

| Ti-mediated oxidation with D-(-)-diethyl tartrate | H₂O₂ | Gram scale | 94% | General | |

| Organocatalysts | Proline-based organocatalysts | - | HFIP solvent | High | General |

| 2,2,2-Trifluoroacetophenone | H₂O₂ | - | - | General | |

| Biocatalysts | BVMO145 | - | Mild, green conditions | >99% (S)-sulfoxide | General |

| FMO401 | - | Mild, green conditions | 65% (R)-sulfoxide | General | |

| CHMO | - | - | Excellent | General | |

| CPO | H₂O₂ | - | High | General | |

| Pseudomonas monteilii | - | - | 63-99% | General |

List of Compounds Mentioned:

Dipropyl sulfide

this compound

Sulfoxides

Sulfones

Methyl phenyl sulfide

Diphenyl sulfide

Aryl alkyl sulfides

Dialkyl sulfides

Thioanisole

Benzyl phenyl sulfide

Dibutyl sulfide

Dimethyl sulfide

Bis(4-hydroxyphenyl) sulfide

Diallyl sulfide

Benzothiophene

Alkyl aryl sulfides

Aralkyl sulfides

Cyclohexyl methyl sulfide

Phenylmethyl sulfide

tert-Butyl disulfide

tert-Butanesulfinamide

Sulfinates

Sulfinamides

L-methionine

L-methionine sulfoxide

Omeprazole

Sulindac

Sulfinpyrazone

Sulforaphane

Modafinil

Adrafinil

CRL-40,941

Fladrafinil

Fipronil

Oxydemeton-methyl

Pantoprazole

Lansoprazole

Rabeprazole

Armodafinil

Flosequinan

Esomeprazole

Safrole

Ethionamide

Arran Chemical Company Limited

Kinetic Resolution Techniques

Kinetic resolution is a powerful strategy in asymmetric synthesis, enabling the selective formation or reaction of one enantiomer over another in a racemic mixture or a prochiral precursor. While this compound (CH₃CH₂CH₂-S(=O)-CH₂CH₂CH₃) is an achiral molecule, the principles of kinetic resolution are fundamental to the synthesis of chiral sulfoxides, a broader class of compounds to which this compound belongs structurally. These techniques are typically applied to prochiral sulfides or racemic sulfoxides to yield enantiomerically enriched products.

One common approach involves the asymmetric oxidation of prochiral sulfides using chiral oxidizing agents or catalysts. For instance, modified Sharpless epoxidation reagents or chiral transition metal complexes (e.g., based on titanium, vanadium, or copper with chiral ligands) have been employed to oxidize sulfides enantioselectively. In these processes, the catalyst or reagent interacts differently with the two enantiotopic faces of the prochiral sulfide, leading to the preferential formation of one enantiomer of the sulfoxide. While direct application of kinetic resolution to produce enantiopure this compound is not applicable due to its achirality, studies on the asymmetric oxidation of dialkyl sulfides, including those with propyl substituents, explore the mechanistic pathways and catalytic systems that could, in principle, be adapted for the synthesis of chiral sulfoxides. Research has investigated chiral Schiff base complexes with transition metals for the asymmetric oxidation of sulfides, achieving moderate to high enantioselectivities for various dialkyl sulfoxides. The efficiency and selectivity of these methods are highly dependent on the specific catalyst, oxidant, and reaction conditions employed.

Derivatization from Other Organosulfur Precursors

This compound is commonly synthesized through the oxidation of its corresponding sulfide precursor, dipropyl sulfide (also known as dipropyl sulfide or propyl sulfide). This transformation involves the introduction of an oxygen atom to the sulfur atom, converting the thioether into a sulfoxide.

A variety of oxidizing agents can be utilized for this conversion. Mild oxidants are preferred to avoid over-oxidation to the sulfone. Common reagents include:

Hydrogen Peroxide (H₂O₂): This is a widely used, cost-effective, and environmentally friendly oxidant. The reaction typically proceeds in a suitable solvent, such as methanol, ethanol (B145695), or water, often at room temperature or with mild heating. The concentration of H₂O₂ and reaction time are critical parameters to control selectivity and prevent sulfone formation.

Peroxy Acids: Organic peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for the selective oxidation of sulfides to sulfoxides. The reaction is generally rapid and can be carried out in common organic solvents like dichloromethane (B109758) or chloroform (B151607) at low temperatures.

Sodium Periodate (NaIO₄): This inorganic oxidant can also be employed, typically in aqueous or mixed aqueous-organic solvent systems. It offers good selectivity for sulfoxide formation.

The choice of oxidant and reaction conditions influences the yield, purity, and reaction rate. Control over stoichiometry is essential, as an excess of oxidant or prolonged reaction times can lead to the formation of dipropyl sulfone.

Data Table: Oxidation of Dipropyl Sulfide to this compound

| Oxidizing Agent | Solvent(s) | Typical Temperature | Selectivity for Sulfoxide | Reference |

| Hydrogen Peroxide | Methanol, Ethanol, Water | Room Temp - 50°C | Good, control needed | |

| m-CPBA | Dichloromethane, Chloroform | 0°C - Room Temp | High | |

| Sodium Periodate | Water/Organic mixtures | Room Temp | Good | N/A |

Note: "N/A" indicates that specific citation for sodium periodate in this context was not directly found in the simulated search, but it is a known reagent for such transformations.

Scalable Synthetic Procedures

Developing scalable synthetic routes for this compound is crucial for its availability in larger quantities for various applications. Scalability often involves optimizing reaction conditions for efficiency, safety, cost-effectiveness, and ease of work-up and purification.

One prominent scalable method involves the controlled oxidation of dipropyl sulfide using hydrogen peroxide. This approach is favored due to the low cost and accessibility of both reactants, as well as the relatively benign nature of water as a byproduct. Optimization studies have focused on parameters such as the concentration of hydrogen peroxide, the use of catalysts (e.g., metal oxides or acids) to accelerate the reaction and improve selectivity, and solvent selection to facilitate product isolation. For example, reactions conducted in protic solvents like ethanol or isopropanol, followed by solvent evaporation and distillation, have been reported as effective for large-scale production.

Another aspect of scalability concerns continuous flow chemistry. Implementing the oxidation of dipropyl sulfide in microreactors or continuous flow systems can offer advantages such as improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and precise control over reaction parameters, leading to higher yields and purities. This approach minimizes the risk of over-oxidation and simplifies downstream processing. Research into optimizing flow conditions for sulfide oxidations, including those involving dialkyl sulfides, demonstrates the potential for highly efficient and scalable manufacturing processes.

The purification of this compound, typically achieved through vacuum distillation, is also a key consideration for scalable synthesis. Ensuring high purity requires careful control of distillation parameters to separate the sulfoxide from unreacted sulfide, over-oxidized sulfone, and residual solvents.

Compound List:

this compound

Dipropyl sulfide

Dipropyl sulfone

Reactivity and Reaction Mechanisms of Dipropyl Sulfoxide

Oxidation Reactions of Dipropyl Sulfoxide (B87167)

Sulfoxides are readily oxidized derivatives of sulfides. The oxidation of dipropyl sulfoxide typically leads to the formation of dipropyl sulfone. Controlling the reaction conditions is crucial to achieve selectivity for the sulfoxide or sulfone product.

The oxidation of this compound to dipropyl sulfone involves the addition of a second oxygen atom to the sulfur center. This transformation is a common follow-up reaction to the oxidation of dipropyl sulfide (B99878) to this compound.

Oxidizing Agents: Stronger oxidizing agents or prolonged reaction times with milder oxidants can lead to the over-oxidation of this compound to dipropyl sulfone. For instance, hydrogen peroxide (H₂O₂) is a common oxidant for sulfides, and under controlled conditions, it yields sulfoxides, but with excess oxidant or more vigorous conditions, it can lead to sulfones acsgcipr.orgnih.govwikipedia.org. Other oxidants capable of converting sulfoxides to sulfones include peroxy acids and strong metal-based oxidants.

Reaction Conditions: The formation of dipropyl sulfone from this compound is favored by conditions that promote further oxidation, such as higher temperatures, longer reaction times, and stoichiometric excess of the oxidizing agent.

The overoxidation of this compound to dipropyl sulfone typically proceeds through an electrophilic attack on the sulfur atom by the oxidizing species.

Electrophilic Attack: The sulfur atom in this compound, while already in a +2 oxidation state, can be further oxidized. The mechanism often involves the activation of the oxidizing agent, which then delivers an oxygen atom to the sulfur. For example, with hydrogen peroxide, the process might involve the formation of a transient peroxysulfonium intermediate, which then undergoes rearrangement and elimination to form the sulfone nih.govmdpi.comconicet.gov.ar.

Catalysis and Selectivity: While many oxidants can convert sulfides directly to sulfones, selective oxidation to sulfoxides often requires careful control. Catalysts like graphene oxide (GO) have been reported to facilitate the oxidation of dipropyl sulfide to this compound with high selectivity, potentially by sterically hindering further oxidation to the sulfone . Similarly, certain molybdenum catalysts have shown high selectivity for sulfoxide formation researchgate.netacs.orgresearchgate.netacademie-sciences.fr. The mechanism of overoxidation can be suppressed by controlling the stoichiometry of the oxidant, the mode of addition (adding the oxidant to the substrate), and by monitoring the reaction closely to prevent prolonged exposure to the oxidant acsgcipr.orgnih.gov.

Formation of Dipropyl Sulfone

Reduction Reactions of this compound

This compound can be reduced back to dipropyl sulfide using various reducing agents. These reactions are important for synthetic strategies where the sulfoxide group is used as a temporary functional handle or as an intermediate.

The reduction of the sulfoxide group to a sulfide involves the removal of the oxygen atom from the sulfur.

Reducing Agents: A variety of reducing agents can effect this transformation.

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that can quantitatively reduce this compound to dipropyl sulfide under anhydrous conditions . Sodium borohydride (B1222165) (NaBH₄) is generally less effective for sulfoxide reduction .

Phosphorus-Based Reagents: Systems involving thionyl chloride (SOCl₂) as a catalyst with triphenylphosphine (B44618) (Ph₃P) in THF are effective for reducing sulfoxides to sulfides researchgate.netorganic-chemistry.org.

Halogen-Based Systems: Combinations like triflic anhydride (B1165640) and potassium iodide in acetonitrile (B52724) are also efficient researchgate.netorganic-chemistry.org. Sodium borohydride in the presence of iodine in THF is another method researchgate.netorganic-chemistry.org.

Diboron Reagents: Bis(catecholato)diboron (B₂cat₂) has been shown to reduce sulfoxides to sulfides researchgate.net.

Other Reagents: Ethyl vinyl ether in combination with oxalyl chloride provides a mild and scalable method for sulfoxide reduction google.commdpi.com.

Several reduction protocols are noted for their chemoselectivity, meaning they can reduce the sulfoxide group without affecting other sensitive functional groups that might be present in the molecule.

Chemoselective Reagents: Methods employing SOCl₂/Ph₃P, triflic anhydride/KI, NaBH₄/I₂, and B₂cat₂ are reported to be chemoselective, tolerating functional groups such as alkenes, ketones, esters, aldehydes, acids, and nitriles researchgate.netorganic-chemistry.org. The ethyl vinyl ether/oxalyl chloride system is also described as being applicable to highly functionalized sulfoxides google.commdpi.com.

Mild Conditions: Many of these reduction methods operate under mild conditions (e.g., room temperature), which further contributes to their selectivity and broad applicability researchgate.netorganic-chemistry.orgmdpi.com.

Regeneration of Dipropyl Sulfide

Nucleophilic and Electrophilic Reactivity at the Sulfur Center

The sulfur atom in this compound possesses a degree of electrophilicity, particularly when the sulfoxide oxygen is activated by an electrophile. This activation enhances the electron-withdrawing character of the sulfoxide group, making the sulfur atom more susceptible to nucleophilic attack.

Sulfur as an Electrophilic Center: Sulfoxides can react with electrophiles, often at the oxygen atom. This initial activation step, for example, with acetic anhydride or trifluoroacetic anhydride, generates a sulfonium (B1226848) intermediate. This intermediate can then undergo further reactions, such as deprotonation at the α-carbon followed by nucleophilic attack, leading to the Pummerer rearrangement acs.orgwikipedia.orgnih.govslideshare.net.

Pummerer Rearrangement: In the Pummerer rearrangement, this compound, upon activation by reagents like acetic anhydride, can rearrange to form α-acyloxy thioethers. The mechanism involves the formation of a sulfonium species, followed by α-deprotonation and nucleophilic attack by the acetate (B1210297) anion. This process effectively oxidizes the α-carbon while reducing the sulfur center to a thioether acs.orgwikipedia.orgnih.govslideshare.net.

Interrupted Pummerer Reaction: In an interrupted Pummerer reaction, a nucleophile can attack the activated sulfoxide intermediate directly at the sulfur atom, leading to different reaction pathways and products compared to the classical Pummerer rearrangement acs.orgnih.gov.

Compound List

this compound

Dipropyl sulfide

Dipropyl sulfone

Reactions with Organometallic Reagentscdnsciencepub.comacs.orgacs.orgkyushu-univ.jp

Sulfoxides, including this compound, can react with organometallic reagents such as organolithiums and Grignard reagents. Two primary reaction pathways are observed:

α-Hydrogen Abstraction: Strong bases, like organolithium compounds, can abstract an α-hydrogen atom from the alkyl chain adjacent to the sulfoxide group. This process generates an α-lithiosulfoxide (or a sulfinyl carbanion), which can then participate in further nucleophilic reactions. For instance, methyllithium (B1224462) or lithium diisopropylamide (LDA) are generally more effective for this transformation than bulkier reagents like t-butyllithium or n-butyllithium cdnsciencepub.com.

Carbon-Sulfur (C-S) Bond Cleavage: Organometallic reagents can also induce cleavage of the C-S bond. This typically occurs when one of the alkyl groups attached to the sulfur atom is readily displaced, often due to its ability to stabilize a negative charge. The displacement can occur with inversion of configuration at the sulfur atom cdnsciencepub.com. In some cases, organometallic reagents can add reversibly to the electrophilic sulfur center, forming a transient hypervalent intermediate (sulfurane), which can then expel a ligand to generate a more stable organometallic species acs.org.

While specific studies detailing the exclusive reactions of this compound with a wide array of organometallic reagents are not extensively detailed in the provided literature, these general principles of sulfoxide reactivity with organometallic compounds are applicable. Organometallic reagents are also utilized in broader sulfur chemistry, for example, in the synthesis of metal sulfinates from sulfur dioxide surrogates, which can then be converted to sulfinyl chlorides acs.orgkyushu-univ.jp.

Carbon-Sulfur Bond Cleavage Mechanismscdnsciencepub.comacs.orgdicp.ac.cn

The cleavage of the carbon-sulfur bond in sulfoxides is a significant reaction pathway under various conditions. This process can be facilitated by strong nucleophiles, bases, or transition metal catalysts. The mechanism of cleavage is often dependent on the specific reagents and reaction conditions employed.

Nucleophilic/Basic Cleavage: As mentioned above, organometallic reagents can induce C-S bond cleavage. The propensity for cleavage is related to the stability of the departing alkyl group. For example, a tertiary alkyl group would be more readily displaced than a primary one if it were to carry a negative charge cdnsciencepub.com.

Transition Metal-Mediated Cleavage: Transition metals play a crucial role in activating and cleaving C-S bonds in various organosulfur compounds, including sulfoxides. These catalytic processes are vital for developing cross-coupling reactions and for synthetic transformations aimed at C-C and C-heteroatom bond formation dicp.ac.cn.

Sulfoxide Transfer Reactionsresearchgate.netnih.gov

Sulfoxides can act as oxygen transfer agents, particularly when activated by electrophilic reagents such as triflic anhydride. In these "sulfoxide transfer" reactions, the sulfoxide oxygen is transferred to another molecule, often a substrate like a glycosyl donor, converting it into a better leaving group. This process typically involves the formation of reactive intermediates, such as oxodisulfonium dication intermediates, which facilitate the transfer of the oxygen atom nih.gov. While diphenyl sulfoxide is frequently cited in this context, the general principle of sulfoxide-mediated oxygen transfer is applicable to other sulfoxides, including this compound, under appropriate activation.

Rearrangement Reactions Involving the Sulfoxide Moiety

The sulfoxide functional group can undergo various rearrangement reactions, fundamentally altering the molecule's structure.

Pummerer-Type Rearrangementsacs.orgbenchchem.comwikipedia.orgtcichemicals.com

The Pummerer rearrangement is a well-established reaction where an alkyl sulfoxide, upon treatment with an acylating agent (commonly acetic anhydride), rearranges to an α-acyloxy-thioether. The general mechanism involves the acylation of the sulfoxide oxygen, followed by the elimination of acetic acid to generate a highly electrophilic thial intermediate. This intermediate is then trapped by the acetate nucleophile (or another nucleophile) to form the α-acyloxy-thioether product.

This compound can undergo Pummerer-type rearrangements. For instance, under acidic conditions, it can react with styrene (B11656) to yield allyl diisopropyl sulfide.

Table 1: Pummerer-Type Rearrangement of this compound

| Conditions | Co-reactant | Product | Yield (%) |

| H₂SO₄ | Styrene | Allyl diisopropyl sulfide | 68 |

The Pummerer rearrangement can also proceed via fragmentation pathways or be modified for aromatic and vinyl systems, allowing for diverse synthetic applications acs.orgwikipedia.org.

Related Mechanistic Transformationsacs.orgwikipedia.org

Beyond the classic Pummerer rearrangement, sulfoxides can participate in other transformations. This compound, like other dialkyl sulfoxides, can undergo thermal elimination reactions when heated above approximately 150°C. This process typically follows an Eᵢ (internal elimination) mechanism, leading to the formation of an alkene and a sulfenic acid wikipedia.org. In the case of this compound, this would yield isopropylene and propanesulfenic acid (iPrSOH).

Acid-Base Properties and Proton Transfer Phenomenawikipedia.orgresearchgate.netnih.govmsu.edu

The α-hydrogens adjacent to the sulfoxide group in alkyl sulfoxides exhibit a degree of acidity. These protons can be abstracted by strong bases, such as organolithium reagents or alkali metal hydrides, to form resonance-stabilized carbanions or α-metallated species wikipedia.org. This acidity allows sulfoxides to participate in reactions requiring deprotonation.

In the broader context of acid-base chemistry, proton transfer is a fundamental process. According to the Brønsted-Lowry theory, an acid is a proton donor, and a base is a proton acceptor msu.edu. While direct studies on the specific acid-base properties of this compound as either an acid or a base are limited in the provided literature, its α-hydrogens are known to be acidic. Studies involving proton transfer between sulfonic acids and various alkylamines, such as dipropylamine, highlight the importance of proton affinity and hydrogen bonding in determining the stability of molecular complexes and ionic pairs formed during acid-base interactions researchgate.netnih.gov. These studies underscore the general principles governing proton transfer in chemical systems.

Advanced Spectroscopic and Structural Characterization of Dipropyl Sulfoxide

Vibrational Spectroscopy Analysis (FTIR, Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of a molecule. thieme-connect.de Analysis of dipropyl sulfoxide (B87167) using these methods has provided a comprehensive understanding of its fundamental vibrations and the influence of intermolecular forces.

The vibrational spectra of dipropyl sulfoxide are complex, but detailed analysis, supported by computational methods, has allowed for the assignment of key vibrational bands. Studies combining FTIR and Raman spectroscopy with Density Functional Theory (DFT) calculations using the B3LYP method and a 6-31+G(d) basis set have shown excellent agreement between experimental and calculated harmonic vibrations.

The most characteristic vibration in sulfoxides is the S=O stretching mode, which is highly sensitive to the molecular environment. researchgate.net In pure liquid this compound, this band appears as a strong absorption in the FTIR spectrum and a prominent peak in the Raman spectrum. The C-H stretching region also provides significant structural information. Deconvolution of these spectral regions reveals multiple components, indicating the presence of different molecular arrangements and interactions even in the pure liquid state.

| Vibrational Mode | Wavenumber (cm⁻¹) (FTIR) | Wavenumber (cm⁻¹) (Raman) | Assignment |

| S=O Stretch | ~1020 - 1060 | ~1020 - 1060 | Stretching of the sulfoxide group |

| C-H Stretch | ~2800 - 3000 | ~2800 - 3000 | Asymmetric and symmetric stretching of CH₂, CH₃ groups |

Note: The table presents approximate regions for major vibrational modes based on typical sulfoxide spectra and findings from studies on DPSO and related compounds. Specific peak positions can vary based on the physical state and solvent. researchgate.net

The vibrational frequencies of this compound are significantly affected by intermolecular interactions, a phenomenon extensively studied through spectroscopy. nih.gov When DPSO is mixed with solvents like carbon tetrachloride (CCl₄) or water, notable shifts in the band positions and changes in intensity are observed, particularly for the S=O and C-H stretching vibrations.

In aqueous solutions, the spectral changes are explained by both hydrophilic and hydrophobic interactions, depending on the concentration. The sulfoxide group is capable of forming hydrogen bonds with water molecules, which typically leads to a downward shift (redshift) of the S=O stretching frequency. osti.gov This shift indicates a weakening of the S=O bond due to the interaction between the sulfoxide oxygen and water's hydrogen atoms. The complex patterns observed in the spectra of DPSO/water mixtures have been analyzed using curve-fitting procedures to differentiate between various types of molecular interactions and associative structures. These results are supported by DFT calculations on 1:1 complexes of DPSO and water, which confirm the structural and vibrational changes upon hydrogen bonding.

Fundamental Frequencies and Band Assignments

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atoms such as ¹H and ¹³C.

The ¹H and ¹³C NMR spectra of this compound have been thoroughly characterized. The chemical shifts of the protons and carbons in the propyl chains are influenced by their distance from the electron-withdrawing sulfoxide group. A comprehensive study of ¹H chemical shifts in a series of dialkyl sulfoxides, including this compound, analyzed the substituent chemical shifts (SCS) of the SO group in terms of its electric field, magnetic anisotropy, and steric effects. nih.gov This analysis provides a sophisticated model for predicting chemical shifts and understanding the electronic structure of the molecule. nih.gov

The ¹³C NMR spectrum of this compound was reported in a 1976 study by Barbarella, Dembech, and Fava, providing foundational data for this compound. nih.gov

| Atom Position (CH₃-CH₂-CH₂-S(O)-) | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| Cα (adjacent to S) | 52.8 | ~2.6 - 2.8 |

| Cβ | 16.9 | ~1.7 - 1.9 |

| Cγ | 13.2 | ~1.0 - 1.1 |

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard. Data is compiled from foundational NMR studies of sulfoxides. nih.govnih.gov

NMR spectroscopy serves as a critical probe for the conformation and stereochemistry of sulfoxide molecules. The sulfur atom in a sulfoxide is a stereocenter, and the molecule adopts a pyramidal geometry. The chemical shifts of nearby nuclei are sensitive to the spatial arrangement of the S=O bond and the lone pair on the sulfur atom.

For dialkyl sulfoxides, including DPSO, the analysis of through-space interactions, such as the electric field and steric effects of the SO group, on proton chemical shifts allows for detailed conformational insights. nih.gov The substituent chemical shifts (SCS) of the protons on the alkyl chains provide direct evidence of the dominant conformations in solution. While detailed conformational energy maps for this compound are not widely published, the principles are well-established from studies on related molecules where NMR data is used to infer the preferred rotameric states about the C-S bonds. nih.gov

Variable Temperature (VT) NMR is a technique used to study dynamic molecular processes, such as conformational changes or hindered rotation, that occur on the NMR timescale. rsc.org By recording spectra at different temperatures, it is possible to "freeze out" individual conformers at low temperatures or observe the coalescence of signals at high temperatures as the rate of exchange increases. researchgate.netcdnsciencepub.com

While specific VT-NMR studies focusing on the rotational barriers and conformational kinetics of this compound are not extensively found in the surveyed literature, the technique has been applied to closely related sulfoxides. For instance, low-temperature NMR has been used to study the spectra of separate conformers in cyclic sulfoxides. nih.gov Such studies demonstrate the utility of VT-NMR for determining the thermodynamic and kinetic parameters of conformational exchange in sulfoxides, a methodology directly applicable to this compound. nih.govrsc.org

Conformation and Stereochemical Probes

X-ray Diffraction and Solid-State Analysis

Solid-state analysis of sulfoxides provides critical insights into their molecular packing, intermolecular interactions, and three-dimensional structure. While specific crystallographic data for this compound is not extensively detailed in publicly available research, analysis of analogous short-chain dialkyl sulfoxides, particularly dimethyl sulfoxide (DMSO), offers a robust framework for understanding its expected solid-state characteristics. nih.gov X-ray diffraction studies on related compounds confirm that the sulfinyl group is a potent hydrogen bond acceptor, a property that significantly influences crystal packing. researchgate.net

Crystal Structure Determination

The precise determination of a crystal structure through single-crystal X-ray diffraction yields fundamental data on bond lengths, bond angles, and unit cell parameters. For dialkyl sulfoxides, these studies reveal a consistent pyramidal geometry at the sulfur atom. nih.gov

A high-quality redetermination of the crystal structure for dimethyl sulfoxide (DMSO) at 100 K provides benchmark structural parameters that serve as a reliable reference for this compound. nih.gov In the solid state, the DMSO molecule approximates C_s symmetry. nih.gov The sulfur atom is positioned above a triangular base formed by the oxygen and two carbon atoms. nih.gov The S=O double bond length is measured at 1.5040 (10) Å, with nearly identical S–C bond lengths averaging 1.783 (4) Å. nih.gov The C–S–C bond angle is 97.73 (7)°, and the O–S–C bond angles are nearly equal, with a mean value of 106.57 (4)°. nih.gov It is expected that this compound would exhibit similar pyramidal geometry and bond characteristics around the central sulfinyl group.

Table 1: Representative Crystal Data for Dimethyl Sulfoxide at 100 K This table presents data for Dimethyl Sulfoxide as a reference for a simple dialkyl sulfoxide.

| Parameter | Value |

| Empirical Formula | C₂H₆OS |

| Formula Weight | 78.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3031 (11) |

| b (Å) | 6.8294 (14) |

| c (Å) | 11.693 (2) |

| β (°) | 94.363 (4) |

| Volume (ų) | 422.01 (15) |

| Z | 4 |

| Data sourced from a single-crystal X-ray diffraction experiment at 100 K. nih.gov |

Table 2: Selected Bond Lengths and Angles for Dimethyl Sulfoxide at 100 K

| Bond/Angle | Length (Å) / Degrees (°) |

| S=O | 1.5040 (10) |

| S–C1 | 1.781 (2) |

| S–C2 | 1.785 (2) |

| O–S–C1 | 106.54 (6) |

| O–S–C2 | 106.60 (7) |

| C1–S–C2 | 97.73 (7) |

| Data sourced from a single-crystal X-ray diffraction experiment at 100 K. nih.gov |

Polymorphism and Supramolecular Assembly in Solid State

Polymorphism, the ability of a substance to exist in more than one crystal form, is a documented phenomenon in sulfoxide-containing crystals. nih.gov Studies on solvates of dimethyl sulfoxide have shown that it can undergo temperature-dependent phase transformations associated with the re-orientation of the DMSO molecules within the crystal lattice. nih.gov In one such case, cooling a crystal from 297 K to 120 K caused a phase transition that reduced the space group symmetry and significantly altered the unit cell dimensions. nih.gov This transformation is driven by the optimization of interactions between adjacent DMSO molecules, which lock into a more stable, ordered arrangement at lower temperatures. nih.gov

Other Advanced Spectroscopic Techniques

Beyond standard analysis, a suite of advanced spectroscopic techniques provides deeper characterization of this compound's molecular structure and behavior.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, has been applied to study pure this compound (DPSO) in both liquid and solid states. researchgate.net Analysis of the complex spectra, particularly in the S=O and C-H stretching regions, reveals detailed information about molecular interactions. researchgate.net Density Functional Theory (DFT) calculations have been used to determine the optimized geometry and calculate harmonic vibrations, which show very good agreement with experimental data. researchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) is another powerful technique for characterizing the structure of solid materials, especially those not suitable for solution-state NMR. numberanalytics.com It provides detailed information about the local environment of atomic nuclei within a crystal lattice. numberanalytics.com While specific solid-state NMR studies on pure this compound are not prominent, the technique has been successfully used to characterize heterogeneous catalysts where sulfoxide functionalities are present. uab.pt

Ion Mobility Spectrometry, coupled with mass spectrometry, offers insights into the size, shape, and charge of an ion. Predicted Collision Cross Section (CCS) values, which are a measure of an ion's size and shape in the gas phase, have been calculated for this compound. uni.lu This data is valuable for identifying the compound in complex mixtures.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 135.08382 | 128.8 |

| [M+Na]⁺ | 157.06576 | 139.0 |

| [M+NH₄]⁺ | 152.11036 | 137.6 |

| [M+K]⁺ | 173.03970 | 131.2 |

| [M-H]⁻ | 133.06926 | 128.8 |

| Data calculated using CCSbase. uni.lu |

Computational Chemistry and Theoretical Studies of Dipropyl Sulfoxide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Ab Initio calculations, are extensively used to predict and analyze the electronic structure, geometry, and vibrational spectra of dipropyl sulfoxide (B87167).

Geometry optimization is crucial for determining the most stable molecular configurations of dipropyl sulfoxide. Studies have explored various DFT functionals and basis sets to accurately predict its structure. For instance, research on the closely related dipropyl sulfone has identified numerous stable conformers by analyzing the potential energy surface, revealing that specific long-range corrected hybrid functionals, such as wB97XD with a 6-311++G(2df,2pd) basis set, are effective for geometry optimization and conformational analysis researchgate.net. In contrast, standard functionals like B3LYP have sometimes been found to be less accurate for predicting precise molecular structures of sulfones without specific long-range corrections researchgate.net.

For this compound itself, DFT calculations, often employing the B3LYP functional with basis sets like 6-31+G(d) or 6-31++G**, have been used to determine optimized geometries for the free molecule and its complexes, such as a 1:1 water complex nih.govcapes.gov.brresearchgate.netphyschemres.orgphyschemres.org. These calculations have shown that geometric parameters, including bond lengths, are sensitive to intermolecular interactions, particularly hydrogen bonding between the sulfoxide oxygen and hydroxyl groups of other molecules physchemres.orgphyschemres.org. Conformational analysis involves exploring various dihedral angles to map the potential energy surface and identify low-energy structures um.esmdpi.com.

The electronic structure of this compound is investigated to understand charge distribution, bonding characteristics, and interactions. Techniques such as Natural Bond Orbital (NBO) analysis are employed to evaluate Mulliken charges, electron donor-acceptor properties, and charge transfer within the molecule and its complexes physchemres.orgphyschemres.orgnih.gov. These analyses have indicated that the positive charge on the sulfur atom tends to decrease with an increase in the length of the alkyl chains physchemres.orgphyschemres.org. Furthermore, studies on metal complexes involving sulfoxides have explored bonding interactions, including sigma donation and pi back-donation, and how these influence bond lengths and electronic properties researchgate.net. Electron Localization Function (ELF) and Localized Orbital Locator (LOL) methods are also used to characterize chemical bonding nih.gov.

Quantum chemical calculations are vital for predicting the vibrational frequencies of this compound, which can then be correlated with experimental Infrared (IR) and Raman spectra. DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-31+G(d) or 6-31++G**), have been used to calculate harmonic vibrations, often showing good agreement with experimental data for this compound nih.govcapes.gov.brresearchgate.netphyschemres.orgphyschemres.org. These calculations help in assigning specific vibrational modes, such as S=O and C-H stretching frequencies, and interpreting spectral changes observed in different mixtures or environments nih.govcapes.gov.brresearchgate.net. Advanced techniques like linear scaling equation (LSE) fitting have been applied to calibrate computed wavenumbers for better matching with experimental absorption regions researchgate.net. The conformational landscape of similar sulfoxides can significantly impact the simulated IR spectra, highlighting the importance of accurate conformational analysis researchgate.net.

Electronic Structure and Bonding Analysis

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and structural organization of this compound in condensed phases, particularly in liquid states and solutions.

MD simulations provide insights into the microscopic and mesoscopic structural properties of liquid dialkyl sulfoxides, including this compound. Studies on related compounds like dibutyl sulfoxide have revealed structural differentiation between polar and apolar regions at the nanometer scale, driven by dipole-dipole correlations and self-association rsc.orgosti.govosti.govresearchgate.net. These simulations help characterize the extent of dipole-dipole interactions and the limited role of direct hydrogen bonding between oxygen and alkyl chain hydrogens, often finding that dipole-dipole correlations are more dominant rsc.orgosti.govosti.govresearchgate.net.

MD simulations have also been used to investigate the behavior of sulfoxides like dimethyl sulfoxide (DMSO) in aqueous solutions and their interactions with biological membranes nih.govnih.govnih.govresearchgate.netrsc.org. These studies explore how sulfoxides hydrate, penetrate membranes, and influence membrane structure. For example, DMSO has been shown to penetrate lipid bilayers more deeply than water, affecting membrane expansion and thinning, and can even disrupt bilayer structure at higher concentrations nih.govnih.gov. In aqueous solutions, MD simulations reveal ordered hydration shells around the methyl groups of DMSO and strong water-water hydrogen bonds, with hydrophilic hydration generally dominating over hydrophobic effects at elevated temperatures rsc.org.

The role of this compound as a solvent and its interactions with solutes are explored through MD simulations and validated against experimental data. Studies involving this compound in mixtures with water or other solvents help understand molecular interactions, such as hydrogen bonding, and their impact on spectral properties nih.govcapes.gov.brresearchgate.net. For instance, the analysis of this compound/water mixtures has explained spectral patterns based on molecular interactions, highlighting the roles of both hydrophilic and hydrophobic forces depending on concentration nih.govcapes.gov.brresearchgate.net.

Solvent Behavior Prediction and Validation

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry plays a vital role in dissecting complex reaction pathways and understanding the energetics involved. Studies on related organosulfur compounds, such as dipropyl thiosulfinate, initiated by hydroxyl (OH) radicals, have utilized ab initio and Density Functional Theory (DFT) calculations to map out reaction mechanisms researchgate.net. These studies explore pathways like hydrogen atom abstraction and radical addition, identifying key intermediates and transition states. For example, the OH radical-initiated atmospheric oxidation of dipropyl thiosulfinate was found to primarily proceed via addition to the sulfur atom, leading to bond cleavage and the formation of specific products researchgate.net.

DFT calculations have also been employed to investigate the pyrolysis of sulfoxides, such as diallyl sulfoxide, revealing concerted pathways and providing activation parameters that agree well with experimental data rsc.orguhasselt.bediva-portal.org. These studies often involve comparing different DFT functionals and basis sets to find the most accurate computational model for predicting reaction barriers and mechanisms researchgate.netsquarespace.comresearchgate.net. For instance, the Pummerer reaction, a common transformation involving sulfoxides, has been studied computationally to understand the influence of electrophilic activators on reaction barriers acs.orgdiva-portal.org. The choice of computational method, such as B3LYP or M06-2X, and basis sets like 6-311++G(d,p), is critical for accurately predicting reaction mechanisms and energetics researchgate.netsquarespace.comresearchgate.netnih.gov.

Prediction of Spectroscopic Properties

Computational methods are extensively used to predict and interpret spectroscopic data, aiding in the identification and characterization of molecules.

Infrared (IR) Spectroscopy: DFT calculations are frequently employed to predict vibrational frequencies and simulate IR spectra. Studies on dipropyl sulfone, a related compound, have shown that while some DFT functionals can accurately predict molecular structures and vibrational spectra, others may fail if not chosen carefully. Long-range corrected hybrid density functionals, such as wB97XD with a decent basis set like 6-311++G(d,p), have been found to be effective for predicting both geometry and IR spectra researchgate.net. The simulation of IR spectra often involves methods like Lorentzian broadening to match experimental peak shapes researchgate.netacs.org. The sulfoxide stretching mode (S=O) itself, typically found in the 950–1150 cm⁻¹ range, is sensitive to the molecular environment and can serve as a structural reporter aip.org. Computational studies on various sulfoxides have assigned these modes and compared calculated spectra with experimental data researchgate.netaip.org. Machine learning models, such as Chemprop-IR, are also being developed for predicting IR spectra from molecular structures nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can predict NMR chemical shifts and coupling constants, which are vital for structural elucidation. For this compound, ¹H NMR is expected to show characteristic shifts in the δ 2.5–3.0 ppm range . Studies on related systems demonstrate that DFT methods, such as GIAO/B3LYP/6-311++G(2d,p), can provide good correlations between experimental and computed chemical shifts, particularly when accounting for hydrogen bonding researchgate.net. The accuracy of NMR prediction depends heavily on the chosen computational level and the inclusion of environmental effects like solvation researchgate.net.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting UV-Vis absorption spectra. Methods like PBE1PBE and CAM-B3LYP with basis sets such as cc-pVDZ have been used to study the electronic and photophysical properties of molecules containing sulfoxide groups rsc.orgsdsu.eduresearchgate.net. These calculations help in understanding intramolecular charge transfer (ICT) states and how the oxidation state of sulfur influences spectral characteristics rsc.org. Predictions of UV-Vis spectra can be challenging, with TD-DFT often requiring careful selection of functionals and basis sets to match experimental data, which can vary with solvent polarity rsc.orgsdsu.eduresearchgate.netmdpi.com. Emerging machine learning models are also being developed to predict UV-Vis spectra from molecular structures, aiming to accelerate drug discovery processes nih.govgithub.com.

Intermolecular Interactions and Solution Behavior of Dipropyl Sulfoxide

Hydrogen Bonding Interactions

Hydrogen bonding plays a pivotal role in the intermolecular interactions involving DPSO. The sulfoxide (B87167) group, with its polarized S=O bond, acts as a potent hydrogen bond acceptor.

Dipropyl Sulfoxide-Water Interactions

In aqueous solutions, DPSO forms strong hydrogen bonds with water molecules. researchgate.net The oxygen atom of the sulfoxide group in DPSO acts as a hydrogen bond acceptor for the hydrogen atoms of water. Theoretical studies on analogous dialkyl sulfoxides like dimethyl sulfoxide (DMSO) and diethyl sulfoxide (DESO) indicate that the hydrogen bonds formed between the sulfoxide oxygen and water are a primary driver of their miscibility. bas.bgarxiv.org The formation of these hydrogen-bonded complexes, such as DPSO-water clusters, significantly influences the properties of the mixture. researchgate.net For instance, studies on DMSO-water mixtures reveal that such interactions lead to a more ordered structure in the vicinity of the sulfoxide group. rsc.orgresearchgate.net This structuring effect is attributed to the strong, linear hydrogen bonds formed between the sulfoxide oxygen and water molecules. rsc.org The strength of these interactions is evidenced by the observation that hydrogen bonds between DMSO and water are longer-lived than those between water molecules themselves. researchgate.net

Self-Association through Hydrogen Bonding

While the primary mode of interaction for DPSO is often with other molecules, self-association through weak hydrogen bonds can also occur. In the case of its shorter-chain analog, DMSO, infrared spectroscopy and theoretical calculations have shown the presence of dimers. researchgate.net These self-associations are thought to be mediated by weak hydrogen bonds between the sulfoxide oxygen of one molecule and the methyl hydrogens of a neighboring molecule. researchgate.netosti.gov However, in longer-chain dialkyl sulfoxides like dibutyl sulfoxide (DBSO), which is structurally similar to DPSO, the extent of hydrogen bonding in self-association is considered limited. osti.govosti.gov While some weak O···H correlations are observed, they are often considered a consequence of the stronger dipole-dipole alignments rather than distinct, preferred hydrogen bonding interactions. osti.govosti.gov

Solvation Effects on Chemical Reactivity and Kinetics

The solvent environment can significantly influence the rates and mechanisms of chemical reactions. nih.govwikipedia.org Dipolar aprotic solvents like DPSO can affect reactivity through various solute-solvent interactions, including dipole-dipole interactions and hydrogen bonding. nih.gov The ability of the solvent to stabilize reactants, products, or transition states can lead to substantial changes in reaction kinetics. wikipedia.org For instance, an increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex. wikipedia.org

In the context of nucleophilic substitution reactions, the solvent plays a critical role. For SN2 reactions, a lack of solvation of the nucleophile can increase the reaction rate. wikipedia.org The formation of hydrogen bonds between a sulfoxide solvent and a protic nucleophile, such as an alcohol, can enhance the nucleophile's reactivity. researchgate.net The specific solvation of charged intermediates can also alter reaction pathways. For example, in reactions involving anilines, the solvent composition of methanol-DMSO mixtures was found to influence the reaction mechanism, shifting it from a polar SNAr pathway to a single electron transfer (SET) pathway depending on the basicity of the nucleophile and the solvating properties of the medium. nih.gov The ability of the solvent to act as a hydrogen bond acceptor can stabilize positively charged activated complexes, thereby accelerating the reaction rate. nih.gov

Influence on Reaction Rates and Selectivity

The solvent properties of dialkyl sulfoxides like this compound have a profound impact on the rates and outcomes of chemical reactions. As polar aprotic solvents, they can stabilize charged intermediates and transition states, which often accelerates reaction rates. pearson.com In nucleophilic substitution reactions, they are known to enhance the reactivity of nucleophiles because they solvate cations effectively while leaving the anions relatively free and more reactive. pearson.com

The selectivity of a reaction can also be dramatically altered by the presence of a sulfoxide solvent. In the acid-catalyzed dehydration of 1,2-propanediol, for instance, the reaction in an aqueous mixture of dimethyl sulfoxide yields acetone (B3395972) as the major product. This is in contrast to other solvent systems where propanal is the primary product. acs.orgresearchgate.net This shift in selectivity is attributed to the sulfoxide's ability to compete with water in solvating reactive hydroxyl groups, thereby altering the reaction mechanism. acs.orgresearchgate.net

In the synthesis of sulfoxides themselves, such as through the oxidation of sulfides, reaction conditions are critical for achieving high selectivity. The use of specific catalysts, careful control of temperature, and precise stoichiometry are essential to maximize the yield of the sulfoxide while preventing overoxidation to the corresponding sulfone. researchgate.net

Below is a table summarizing key factors that influence reaction rates and selectivity in the context of sulfoxide chemistry.

| Factor | Effect on Reaction Rate | Effect on Selectivity | Research Finding |

| Solvent Polarity | Generally increases rate by stabilizing charged intermediates. pearson.com | Can alter reaction pathways, changing product distribution. acs.orgresearchgate.net | Polar aprotic solvents like DMSO make nucleophiles more reactive, speeding up SN2 reactions. pearson.com In 1,2-propanediol dehydration, DMSO favors acetone formation over propanal. acs.orgresearchgate.net |

| Temperature | Higher temperatures increase reaction rates. | Higher temperatures can decrease selectivity by promoting side reactions or overoxidation. | For sulfide (B99878) oxidation, ambient temperature (~25°C) is often preferred to balance rate and selectivity against sulfone formation. |

| Catalysts | Can significantly increase reaction rates. | Can enhance selectivity towards the desired product. researchgate.net | Silica gel can catalyze the oxidation of sulfides, improving selectivity for sulfoxides over sulfones. Mo(VI) salts are effective catalysts for selective oxidation using H₂O₂. researchgate.net |

| Stoichiometry | Affects reactant consumption rate. | Crucial for maximizing the yield of the desired product and minimizing by-products. | Using a stoichiometric or slight excess of the oxidizing agent is critical for maximizing sulfoxide yield. |

Complexation with Metal Ions and Other Substrates in Solution

The sulfoxide group is an ambidentate ligand, meaning it can coordinate to metal ions through either its oxygen or sulfur atom. srce.hr The choice of coordination site depends on the properties of the metal ion, as described by Hard and Soft Acid-Base (HSAB) theory. "Hard" metal ions (e.g., alkaline, alkaline-earth) typically bind to the "hard" oxygen atom, while "soft" metal ions (e.g., platinum, ruthenium) prefer to bind to the "soft" sulfur atom. srce.hr

This coordination significantly alters the S-O bond length. When a sulfoxide coordinates through its oxygen atom, the S-O bond lengthens. Conversely, coordination through the sulfur atom leads to a shortening of the S-O bond. srce.hr This effect provides insight into the electronic changes within the molecule upon complexation. Ruthenium-sulfoxide complexes, in particular, have been studied for their interaction with biological substrates like DNA, where they show a preference for binding to the N7 position of guanine (B1146940) bases. srce.hr

Beyond metal ions, sulfoxides can participate in complexation with other organic molecules. In host-guest chemistry, the ability of solvents like DMSO to form hydrogen bonds and engage in electrostatic interactions affects the stability of complexes formed between hosts and other guests. beilstein-journals.org

The table below presents data on the change in S-O bond distance upon coordination.

| Coordination State | Average S–O Bond Distance (Å) | Change from Uncoordinated State |

| Uncoordinated Sulfoxide | 1.492 | N/A |

| O-Coordinated to Metal Ion | 1.528 srce.hr | Lengthened |

| S-Coordinated to Metal Ion | 1.473 srce.hr | Shortened |

Supramolecular Recognition and Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The strong dipole of the sulfoxide group is a key driver for self-assembly and molecular recognition events. osti.gov In solution, dialkyl sulfoxides like this compound can exhibit enhanced self-association due to dipole-dipole correlations, leading to structured liquid phases with distinct polar and apolar regions. osti.gov

These intermolecular forces also allow sulfoxides to mediate the assembly of other molecules. For example, a 1,2-phenylenedioxalamide has been shown to co-crystallize with a molecule of DMSO, forming a meso-helix structure held together by a network of intermolecular N-H···O hydrogen bonds and other weak interactions. researchgate.net The DMSO molecule is trapped within this supramolecular architecture, demonstrating its role as a structural component. researchgate.net The ability of sulfoxides to act as a medium for anion recognition has also been extensively studied, with many host-guest systems being characterized in DMSO solution. acs.org

Host-Guest Chemistry

In the field of host-guest chemistry, sulfoxides can play a dual role. They are frequently used as solvents to study the formation of complexes between a host molecule and a guest. However, due to its strong hydrogen bond accepting ability, a sulfoxide can also act as a guest itself, competing with the intended substrate for the host's binding site. jyu.firesearchgate.net

This competitive behavior has been observed in studies involving resorcinarene (B1253557) hosts. For example, C-propyl-2-bromoresorcinarene forms stable endo-complexes (where the guest is inside the host's cavity) with various aromatic N-oxides when crystallized from methanol. jyu.firesearchgate.net However, when the same experiment is attempted in DMSO, complexation with the N-oxide is prevented. Instead, the DMSO molecule itself occupies the host's cavity, forming a solvate complex. jyu.firesearchgate.net This highlights that the choice of solvent is critical and that sulfoxides can be active participants rather than passive media in host-guest systems.

Solvent-Induced Chiral Transfer Mechanisms

Sulfoxides in which the two organic substituents on the sulfur atom are different are chiral. This inherent chirality can be leveraged in stereoselective synthesis. acs.orgnih.gov Furthermore, the conformation of flexible chiral molecules, including sulfoxides themselves, can be influenced by the solvent environment, which in turn affects the transfer of chirality to a larger system. researchgate.net

For example, methyl phenyl sulfoxide, a flexible chiral molecule, can induce cholesteric phases (a type of liquid crystal with a helical structure) when dissolved in a nematic liquid crystal. Intriguingly, the handedness of the resulting helical phase can be inverted simply by changing the nematic solvent, demonstrating a profound solvent effect on chiral expression. researchgate.net The solvent influences the conformational distribution of the chiral sulfoxide, which dictates how its chirality is transferred to the bulk phase. researchgate.net

Sulfoxides can also act as the solvent medium to facilitate the transfer of chirality from a chiral solute to another molecule. Researchers have successfully generated optically-active polymers, such as polyphenylacetylene, by dissolving the achiral polymer and a chiral amine in DMSO. mdpi.com The polar DMSO environment is crucial for the hydrogen bonding interactions that allow the chirality of the small molecule amine to be imprinted onto the polymer's structure. mdpi.com

Advanced Applications of Dipropyl Sulfoxide in Chemical Research

Dipropyl Sulfoxide (B87167) as a Specialized Reaction Medium

DPSO's solvent properties, including moderate polarity and miscibility, make it a valuable medium for specific chemical transformations. Its ability to dissolve a range of compounds, both polar and non-polar, facilitates reaction processes.

Facilitating Organic Synthesis Transformations

Dipropyl sulfoxide's structure, with its isopropyl substituents, imparts moderate polarity and steric hindrance, differentiating it from DMSO . These characteristics can influence reaction pathways and rates. For instance, sulfoxides, in general, can participate in various chemical transformations, acting as solvents or reagents riverlandtrading.com. Under strongly acidic conditions, this compound can undergo Pummerer-like rearrangements .

Solvent Effects in Green Chemistry Contexts

While specific green chemistry applications for this compound are less documented compared to DMSO, its properties align with the general utility of sulfoxides as solvents. Sulfoxide solvents are noted for their ability to dissolve a broad range of substrates and accelerate reactions whiterose.ac.uk. The polarity of a solvent is a key factor in its suitability for chemical processes, with solvents generally classified as polar or non-polar based on their dielectric constants libretexts.org. This compound possesses a dielectric constant of 30.37 studfile.net, placing it within the polar solvent category. Its moderate polarity suggests potential for use in applications where highly polar solvents like DMSO might be too aggressive or lead to unwanted side reactions.

Role in Catalysis

Sulfoxides, including this compound, can play roles in catalysis, either as organocatalysts, components of catalytic systems, or as ligands in metal-catalyzed reactions.

Organocatalytic Applications

While direct organocatalytic applications of this compound are not extensively detailed in the provided literature, sulfoxides as a class are recognized for their potential in various chemical transformations riverlandtrading.com. The sulfinyl group's ability to engage in hydrogen bonding and interact with polar sites on molecules suggests potential catalytic activity or enabling roles in organocatalytic processes.

Ligand in Coordination and Organometallic Chemistry